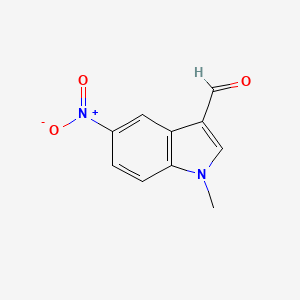
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
準備方法
The synthesis of 1-Methyl-5-nitro-1h-indole-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 1-methylindole followed by formylation. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
科学的研究の応用
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The biological activity of 1-Methyl-5-nitro-1h-indole-3-carboxaldehyde is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function .
類似化合物との比較
1-Methyl-5-nitro-1h-indole-3-carboxaldehyde can be compared with other indole derivatives such as:
1-Methylindole-3-carboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindole-3-carboxaldehyde: Lacks the methyl group, which can influence its solubility and reactivity.
1-Methyl-5-bromo-1H-indole-3-carbaldehyde:
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
1-methyl-5-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-11-5-7(6-13)9-4-8(12(14)15)2-3-10(9)11/h2-6H,1H3 |
InChIキー |
KFTGWHRQKBLPLH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














